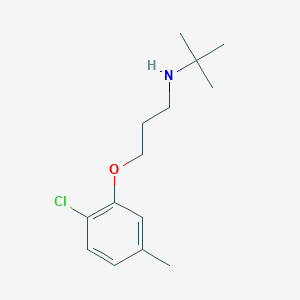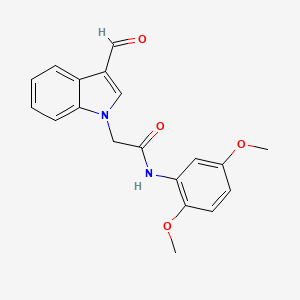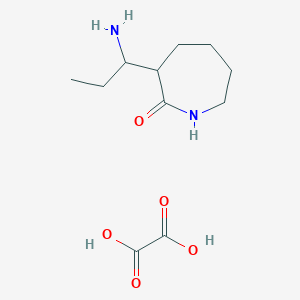
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methylbenzamide, also known as DAMPA, is a potent and selective agonist for the AMPA subtype of glutamate receptors. The compound is widely used in scientific research to study the mechanisms of excitatory neurotransmission and synaptic plasticity in the brain.
Wirkmechanismus
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methylbenzamide acts as a selective agonist for the AMPA subtype of glutamate receptors, which are involved in excitatory neurotransmission in the brain. The compound binds to the receptor and activates it, leading to the influx of calcium ions and the induction of LTP.
Biochemical and Physiological Effects:
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methylbenzamide has been shown to enhance synaptic transmission and plasticity in the hippocampus, a brain region critical for learning and memory. The compound has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methylbenzamide in lab experiments is its high potency and selectivity for AMPA receptors, which allows for precise modulation of synaptic plasticity. However, the compound can be toxic at high concentrations and may have off-target effects on other glutamate receptor subtypes.
Zukünftige Richtungen
Future research using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methylbenzamide could focus on developing more selective and potent agonists for AMPA receptors, as well as investigating the potential therapeutic applications of these compounds for neurological disorders such as Alzheimer's disease and stroke. Additionally, studies could explore the role of AMPA receptors in other brain regions and their interactions with other neurotransmitter systems.
Synthesemethoden
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methylbenzamide can be synthesized using a variety of methods, including the reaction of 2-methylbenzoic acid with 9,10-anthraquinone in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonia to form the final compound.
Wissenschaftliche Forschungsanwendungen
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methylbenzamide has been extensively used in scientific research to investigate the role of AMPA receptors in synaptic plasticity, learning, and memory. Studies have shown that N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methylbenzamide can enhance long-term potentiation (LTP) and improve cognitive function in animal models of Alzheimer's disease and other neurological disorders.
Eigenschaften
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO3/c1-13-6-2-3-7-15(13)22(26)23-14-10-11-18-19(12-14)21(25)17-9-5-4-8-16(17)20(18)24/h2-12H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIUORFBXKPJOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea](/img/structure/B4983179.png)
![1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4983182.png)
![5a-hydroxy-3,4,4-trimethyl-3a,3b,4,4a,5,5a-hexahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioamide](/img/structure/B4983186.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B4983191.png)


![1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4983232.png)
![ethyl 4-[4-(4-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B4983235.png)

![1-methyl-4-{4-[2-(phenylthio)ethoxy]benzoyl}piperazine](/img/structure/B4983243.png)


![4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide](/img/structure/B4983272.png)
![1-(3,5-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4983278.png)